N'-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide
Description
N'-(6-Chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide (CAS: 400085-86-1) is a synthetic organic compound with the molecular formula C₁₂H₈ClF₂N₃O and a molecular weight of 283.66 g/mol . Structurally, it consists of a 2,6-difluorobenzene ring linked via a carbohydrazide group to a 6-chloro-2-pyridinyl moiety.
Properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3O/c13-9-5-2-6-10(16-9)17-18-12(19)11-7(14)3-1-4-8(11)15/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFGZSUNIDJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NNC2=NC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324463 | |
| Record name | N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400085-86-1 | |
| Record name | N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide typically involves the reaction of 6-chloro-2-pyridinecarboxylic acid hydrazide with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several hydrazide derivatives, particularly those containing pyridinyl and halogenated aryl groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogenation Patterns :
- The target compound features two fluorine atoms on the benzene ring and a chlorine on the pyridinyl ring, whereas the analog 1797988-93-2 incorporates a trifluoromethyl group on the pyridinyl ring, significantly increasing its molecular weight (351.67 vs. 283.66) .
- The fluorophenyl derivative (353259-55-9) replaces the difluorobenzene with a single fluorine on a phenyl group, reducing steric bulk .
Electronic Effects :
Research Findings and Functional Implications
While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from related studies:
- Neurochemical Analogues: Compounds like 2,6-diisopropylphenol () demonstrate that fluorinated aromatic systems can modulate neurochemical pathways (e.g., glutamate regulation and Tau protein phosphorylation) . This suggests that the target compound’s difluorobenzene moiety may similarly interact with central nervous system targets, though experimental validation is required.
- Agrochemical Relevance : Pyridinyl hydrazides are common in pesticide chemistry (e.g., triazine derivatives in ), where halogenation enhances stability and bioactivity . The target compound’s chlorine and fluorine substituents may offer analogous advantages in agrochemical applications.
Biological Activity
N'-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoyl hydrazine with 6-chloro-2-pyridinecarboxaldehyde. This reaction can be optimized through various methods, including solvent-free conditions or microwave-assisted synthesis to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, fluorinated derivatives have shown promising antiproliferative activity against various cancer cell lines:
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Induction of apoptosis |
| Compound B | Colon Cancer | 15 | Inhibition of cell cycle |
| This compound | Lung Cancer | TBD | TBD |
Research indicates that these compounds may exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, studies suggest that the inhibition of dihydrofolate reductase (DHFR) is not a primary mechanism for these compounds, indicating alternative pathways may be involved in their anticancer effects .
Other Biological Activities
Beyond anticancer properties, this compound has been evaluated for its antimicrobial and anti-inflammatory activities. Preliminary findings suggest that this compound exhibits moderate antibacterial activity against Gram-positive bacteria and shows potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.
Case Study 1: Antiproliferative Activity
In a study published in the Journal of Fluorine Chemistry, researchers synthesized several fluorinated derivatives and tested their antiproliferative activity against breast, colon, and lung cancer cell lines. The results indicated that specific substitutions on the pyridine ring significantly enhanced activity against lung cancer cells .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action for similar hydrazone derivatives. It was found that these compounds could induce apoptosis through the activation of caspase pathways while also downregulating anti-apoptotic proteins such as Bcl-2. This dual action suggests a robust mechanism for inducing cell death in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
